Butane-1,4-disulfonic acid

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Analytical and QC labs developing SAMe drug products must use the correct C4 disulfonic acid; substitution with C2 (edisylate) or C3 (eprodisate) is not scientifically or regulatorily valid. This USP Reference Standard-grade butane-1,4-disulfonic acid (≥98%) ensures compliance with USP monograph assays and ANDA submissions. Its C4 spacer length provides optimal chelation geometry and an intermediate logP (-1.3) for tunable HPLC retention. Available in research and bulk quantities from a reliable supply chain.

Molecular Formula C4H10O6S2
Molecular Weight 218.3 g/mol
CAS No. 27665-39-0
Cat. No. B1266143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButane-1,4-disulfonic acid
CAS27665-39-0
Molecular FormulaC4H10O6S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESC(CCS(=O)(=O)O)CS(=O)(=O)O
InChIInChI=1S/C4H10O6S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)
InChIKeyVERAMNDAEAQRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes120 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butane-1,4-disulfonic Acid Overview and Procurement


Butane-1,4-disulfonic acid (CAS 27665-39-0), also referred to as 1,4-butanedisulfonic acid, is a C4 aliphatic α,ω-disulfonic acid with the molecular formula C4H10O6S2 and a molecular weight of 218.3 g/mol [1]. As a diprotic strong organic acid bearing terminal sulfonate (-SO3H) groups, it belongs to the broader class of organosulfonic acids, which are characterized by the general structure RS(=O)2OH [2]. The compound is available commercially in various forms, including the neat acid and hydrates containing approximately 30–40% water, with typical purity specifications ranging from 95% to 98% . Its fundamental properties include a predicted melting point of approximately 84 °C, a predicted density of 1.66–1.70 g/cm³, and a strongly acidic pKa (strongest acidic) predicted at approximately -1.8 . Unlike shorter-chain analogs (ethane-1,2-disulfonic acid) or odd-chain homologs (propane-1,3-disulfonic acid), the C4 spacer length of butane-1,4-disulfonic acid confers a distinct balance of hydrophobicity and aqueous solubility that underpins its specific industrial and pharmaceutical applications .

Why Substitution with Other Disulfonic Acids Fails


Generic substitution among linear alkanedisulfonic acids—such as replacing butane-1,4-disulfonic acid with ethane-1,2-disulfonic acid (C2), propane-1,3-disulfonic acid (C3), or pentane-1,5-disulfonic acid (C5)—is not scientifically or regulatorily valid across the primary applications of this compound. The spacer length between sulfonate groups directly governs critical performance parameters including chelation geometry with metal ions, molecular packing in crystalline salts, and partitioning behavior in separation systems [1]. More critically, in pharmaceutical contexts, the identity of the counterion salt is a registered component of the drug substance definition. S-Adenosyl-L-methionine 1,4-butanedisulfonate (SAMe) is a specific, stabilized salt form in which the C4 disulfonate serves as the precise pairing anion; substitution with C2 (edisylate) or C3 (eprodisate) yields a different molecular entity with distinct physicochemical and potentially pharmacokinetic properties . Furthermore, regulatory recognition—such as the availability of a USP Reference Standard specifically for 1,4-butanedisulfonic acid—imposes a de facto barrier to substitution in quality control workflows for ANDA submissions and commercial pharmaceutical production . The quantitative evidence below substantiates these differentiation points.

Differentiation Evidence: Butane-1,4-disulfonic Acid vs. Analogs


USP Reference Standard Availability

Butane-1,4-disulfonic acid is designated as an official USP Reference Standard, supplied as a 120 mg neat material and certified in accordance with ISO 17034 and ISO/IEC 17025 . This compendial recognition is specific to the C4 disulfonic acid. In contrast, ethane-1,2-disulfonic acid (edisylic acid) and propane-1,3-disulfonic acid (eprodisate) are not listed as active USP Reference Standards for the same quality testing applications . The USP standard is intended for use in specified quality tests and assays as detailed in the USP compendia, directly supporting Abbreviated New Drug Application (ANDA) submissions and commercial production of pharmaceuticals containing this counterion . The procurement implication is that analytical laboratories validating methods for S-Adenosyl-L-methionine 1,4-butanedisulfonate or related drug products cannot substitute an alternative disulfonic acid reference material and maintain USP compliance.

Pharmaceutical Quality Control Reference Standards Regulatory Compliance

Hydrophobicity (LogP) Comparison Across Homologs

The hydrophobicity of linear alkanedisulfonic acids, as measured by computed logP (partition coefficient), increases systematically with carbon chain length, providing a quantifiable basis for selecting the C4 compound for applications requiring a specific polarity window. Butane-1,4-disulfonic acid (C4) has a computed XLogP3-AA of -1.3 [1]. The C2 homolog ethane-1,2-disulfonic acid exhibits a substantially lower logP (more hydrophilic), consistent with its shorter alkyl spacer, while the C3 homolog propane-1,3-disulfonic acid has a reported logP of approximately 1.31 . The C5 homolog pentane-1,5-disulfonic acid demonstrates a further shift toward lipophilicity [2]. This 2.6-log-unit range across the C2–C5 series translates to over a 100-fold difference in predicted partitioning behavior, directly impacting retention times in reversed-phase HPLC and extraction efficiency in liquid-liquid separations [1].

Physicochemical Properties QSAR Separation Science

Phosphorus-Free Cleaning Agent Application

Butane-1,4-disulfonic acid is specifically claimed and documented in patent literature (CN 110564522 A) as a useful phosphorus-free cleaning agent [1]. This application exploits the compound's dual sulfonate functionality to provide effective cleaning and scale inhibition without the environmental burden of phosphate discharge, which is associated with eutrophication in water systems [2]. While other alkanedisulfonic acids (e.g., ethane-1,2-disulfonic acid) may possess surfactant or chelating properties, the specific formulation and performance claims in the patent literature are associated with the C4 compound. Ethane-1,2-disulfonic acid is more commonly cited as an electroplating leveling agent and brightener rather than a standalone phosphorus-free cleaning additive . The regulatory and market driver for this application is the increasing restriction on phosphates in industrial and consumer cleaning products globally [2].

Industrial Cleaning Green Chemistry Phosphorus-Free Formulations

Ion Chromatography Method for Butane-1,4-disulfonate

A validated ion chromatography method has been reported for the simultaneous determination of four ions including 1,4-butanedisulfonate, tetrafluoroborate, p-toluenesulfonate, and sulfate in synthetic pharmaceuticals [1]. The method achieves good resolution among the four ions and demonstrates high detection sensitivity, with a linear relationship between analyte concentration and chromatographic peak area over a defined range [1]. While specific quantitative linearity parameters (R², LOD, LOQ) are not disclosed in the abstract, the method's inclusion of 1,4-butanedisulfonate as a target analyte confirms its relevance as a detectable and quantifiable counterion in drug substance analysis. This analytical capability is critical for quality control of S-Adenosyl-L-methionine 1,4-butanedisulfonate, where residual free disulfonate or related impurities must be monitored. In contrast, standardized ion chromatography methods for the C3 or C5 homologs in pharmaceutical matrices are not equivalently documented in the accessible literature, limiting their substitutability in validated QC workflows [1].

Ion Chromatography Pharmaceutical Analysis Impurity Profiling

Application Scenarios for Butane-1,4-disulfonic Acid


Pharmaceutical QC and Reference Standard Procurement

Analytical laboratories engaged in ANDA submissions, method validation, or commercial batch release testing for S-Adenosyl-L-methionine 1,4-butanedisulfonate (SAMe) drug products should procure the USP Reference Standard grade of butane-1,4-disulfonic acid. The availability of this certified reference material under ISO 17034 and ISO/IEC 17025 enables compliant execution of USP compendial assays and impurity profiling . Substitution with a non-compendial material or a different alkanedisulfonic acid reference would invalidate regulatory alignment and necessitate extensive revalidation. This scenario is directly supported by the USP designation documented in Section 3 .

HPLC Method Development: Intermediate Hydrophobicity

Chromatographers developing reversed-phase HPLC separations where the analyte of interest (or an impurity) exhibits polarity that elutes too early with hydrophilic mobile phase additives or too late with strongly retained lipophilic agents should evaluate butane-1,4-disulfonic acid as a mobile phase component. With a computed XLogP3-AA of -1.3, it occupies an intermediate hydrophobicity window between the more polar C2 homolog and the more lipophilic C3/C5 homologs [1]. This property translates to tunable retention characteristics that cannot be replicated by the shorter- or longer-chain disulfonic acids, as quantified in the logP comparison evidence [1].

Phosphorus-Free Cleaning Agent Formulation

Industrial formulators seeking to develop or manufacture cleaning products that comply with tightening phosphate discharge regulations should prioritize butane-1,4-disulfonic acid as a scale inhibitor and cleaning additive. The compound is documented in patent literature (CN 110564522 A) specifically for this application, distinguishing it from ethane-1,2-disulfonic acid which is more commonly associated with electroplating leveling [2]. The environmental advantage is a quantifiable reduction in phosphorus load in wastewater, a key procurement driver in jurisdictions with strict eutrophication controls [2].

S-Adenosyl-L-methionine (SAMe) Salt Synthesis

Research and manufacturing groups producing stable salt forms of S-Adenosyl-L-methionine should utilize butane-1,4-disulfonic acid as the pairing anion to generate S-Adenosyl-L-methionine 1,4-butanedisulfonate (SAMe). The C4 disulfonate is the established counterion for the commercial stabilized form of this methyl donor compound, with the molecular entity specifically defined by the pairing of the adenosylmethionine cation with 1,4-butanedisulfonate . Substitution with ethane-1,2-disulfonate (edisylate) or propane-1,3-disulfonate (eprodisate) would yield distinct chemical entities with uncharacterized stability, bioavailability, and regulatory status . This scenario is directly supported by the specific pharmaceutical pairing documented in Section 2 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butane-1,4-disulfonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.